molecular formula C12H10O2 B147030 1'-Hydroxy-2'-acetonaphthone CAS No. 711-79-5

1'-Hydroxy-2'-acetonaphthone

Cat. No. B147030
CAS RN: 711-79-5
M. Wt: 186.21 g/mol
InChI Key: JBGJVMVWYWUVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-2'-acetonaphthone (1-HAN) is a compound found in many plants, including coffee, tea, and certain citrus fruits. It has recently been the focus of much research due to its potential medicinal and therapeutic applications.

Scientific Research Applications

Photophysical Behavior and Solvent Effects

1'-Hydroxy-2'-acetonaphthone has been extensively studied for its photophysical behavior. The compound exhibits unique fluorescence characteristics, showing a single fluorescence band that is minimally affected by the solvent used. This behavior includes a small Stokes shift and a fluorescence spectrum that mirrors its absorption spectrum, indicating specific photostability mechanisms and solvent interactions (Catalán & Valle, 1993). Temperature and solvent effects on its photodynamics have been investigated, revealing a significant temperature effect on non-radiative decays and solvent sensitivity depending on the keto-type structures formed (Organero & Douhal, 2003).

Intramolecular Hydrogen Bonding and Proton Transfer

Several studies have focused on the internal hydrogen bonding and related rotational motions and proton transfer processes of this compound. Ab initio calculations have revealed the existence of several conformers due to the hydroxyl and acetyl groups' rotation, showing a stable structure with an internal O–H...O=C hydrogen bond. These findings are crucial for understanding the stability of various structures and their interactions with the surrounding environment (Organero et al., 2000).

Excited-State Intramolecular Proton Transfer (ESIPT)

The effects of electronic structures on the excited-state intramolecular proton transfer (ESIPT) of this compound and related compounds have been a significant area of research. Studies using laser photolysis and other techniques have revealed large Stokes-shifted fluorescence and temperature-dependent fluorescence properties, characteristic of ESIPT systems. These investigations help in understanding the photophysical properties and the excited-state dynamics of the compound (Tobita et al., 1998).

Ultrafast Dynamics and Photodynamics

Research into the ultrafast dynamics of this compound, especially in the gas phase, has provided insights into its excited-state dynamics, revealing rapid excited-state intramolecular proton transfer followed by slower decay channels. This has implications for understanding the energy barriers and decay processes in such complex molecular systems (Lu et al., 1999). Moreover, studies on caging this compound in nanocavities like cyclodextrins have shown how the dynamics of twisting and proton transfer are significantly affected by the size of the cage, impacting the emission and isomerization channels (Organero et al., 2002).

Mechanism of Action

Target of Action

It’s known that this compound is often used in the synthesis of various heterocyclic systems , implying that its targets could be diverse depending on the specific context of its use.

Mode of Action

The mode of action of 2-Acetyl-1-naphthol involves its interaction with other molecules to form complex structures. For instance, it has been reported that cyclization of hydrazones derived from 2-acetyl-1-naphthol with triphosgene leads to the formation of naphtho[1,2-e]-1,3-oxazines, naphtho[2,1-e]-1,3-oxazines or their spiro dimers . This suggests that 2-Acetyl-1-naphthol can interact with other compounds to form new molecular structures.

Biochemical Pathways

It’s known that this compound plays a crucial role in the synthesis of various heterocyclic systems , indicating that it may influence multiple biochemical pathways depending on the specific context of its use.

Pharmacokinetics

It’s known that this compound is solid in form and has a melting point of 98-100 °c (lit) , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 2-Acetyl-1-naphthol’s action are largely dependent on its specific use. For instance, when used in the cyclization of hydrazones, it leads to the formation of naphtho[1,2-e]-1,3-oxazines, naphtho[2,1-e]-1,3-oxazines or their spiro dimers . This suggests that 2-Acetyl-1-naphthol can contribute to significant molecular transformations.

Action Environment

The action, efficacy, and stability of 2-Acetyl-1-naphthol can be influenced by various environmental factors. For example, the cyclization process involving this compound is dependent on the molar ratio of triphosgene used . Additionally, the compound’s solid form and specific melting point may also affect its stability and reactivity in different environments .

Safety and Hazards

1’-Hydroxy-2’-acetonaphthone may cause skin and eye irritation . It is recommended to wear personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

1-(1-hydroxynaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGJVMVWYWUVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061044
Record name Ethanone, 1-(1-hydroxy-2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

711-79-5
Record name 2-Acetyl-1-naphthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=711-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-2-acetylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetyl-1-naphthol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(1-hydroxy-2-naphthalenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-(1-hydroxy-2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1'-hydroxy-2'-acetonaphthone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.836
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-HYDROXY-2-ACETYLNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3BKY69086
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-Hydroxy-2'-acetonaphthone
Reactant of Route 2
Reactant of Route 2
1'-Hydroxy-2'-acetonaphthone
Reactant of Route 3
Reactant of Route 3
1'-Hydroxy-2'-acetonaphthone
Reactant of Route 4
Reactant of Route 4
1'-Hydroxy-2'-acetonaphthone
Reactant of Route 5
Reactant of Route 5
1'-Hydroxy-2'-acetonaphthone
Reactant of Route 6
Reactant of Route 6
1'-Hydroxy-2'-acetonaphthone

Q & A

Q1: What is the key photophysical process that HAN undergoes upon photoexcitation?

A1: HAN is known to undergo Excited State Intramolecular Proton Transfer (ESIPT). [, , , , , ] This involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen in the excited state, resulting in the formation of a keto tautomer.

Q2: Why is the Stokes shift of HAN relatively small compared to other molecules exhibiting ESIPT?

A2: The relatively small Stokes shift observed in HAN, compared to other ESIPT molecules, is attributed to a significant geometric relaxation of the naphthalene chromophore upon excitation. [, ] This relaxation involves changes in bond lengths and deformations within the naphthalene ring, impacting the energy difference between the ground and excited states.

Q3: How does the surrounding environment influence the photodynamics of HAN?

A3: Studies have shown that the photophysics and photodynamics of HAN are sensitive to its microenvironment. For instance, encapsulation in cyclodextrin nanocavities significantly alters the spectroscopy, photodynamics, and twisting motions of HAN. [, ] Similarly, its behavior changes in the presence of bile salt aggregates, micelles, and niosomes, demonstrating the influence of polarity and nanoconfinement effects. [, ]

Q4: What happens after the ESIPT process in HAN?

A4: Following ESIPT, the formed keto tautomer can undergo internal rotation, leading to the formation of a more stable twisted rotamer. [, ] This twisting motion is thought to contribute to the structured fluorescence band, low quantum yield, and short emission lifetime observed in HAN. []

Q5: What is the role of theoretical calculations in understanding the photophysics of HAN?

A5: Computational chemistry techniques, such as Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), have been instrumental in elucidating the ESIPT and twisting processes in HAN. [, ] These calculations provide insights into the potential energy surfaces, excited state geometries, and vibrational modes involved in the photodynamics of HAN.

Q6: How is HAN employed in analytical chemistry?

A6: HAN and its derivatives have been utilized as ionophores in the development of ion-selective electrodes. [, , ] Specifically, they have shown promising results in the selective detection of metal ions like lead (Pb2+) and copper (Cu2+).

Q7: What makes HAN-based sensors advantageous for metal ion detection?

A7: HAN-based sensors exhibit several advantages, including a Nernstian response over a wide concentration range, fast response time, and excellent selectivity for the target metal ions over other interfering species. [, ]

Q8: How can unsymmetrical Schiff bases be synthesized using HAN?

A8: Unsymmetrical Schiff bases can be synthesized through a multi-step process involving HAN. [, ] Initially, a monocondensation reaction between HAN and a diamine derivative takes place. This is followed by a second condensation reaction with a different aldehyde, such as salicylaldehyde, 2-hydroxynaphthaldehyde, or pyridinecarboxaldehyde, to yield the desired unsymmetrical Schiff base.

Q9: What are the potential applications of these unsymmetrical Schiff bases?

A9: Unsymmetrical Schiff bases derived from HAN have shown potential in various applications. For example, they have been explored as ligands for the synthesis of transition metal complexes, which exhibit interesting structural features and potential biological activities. [, ]

Q10: How is HAN used in materials science?

A10: HAN has been explored as a modifying agent for silica nanoparticles to develop novel composite materials. [] These composites have shown promise in environmental remediation, specifically in the efficient removal of heavy metal ions, including Ni(II), Cu(II), Zn(II), and Hg(II), from aqueous solutions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.